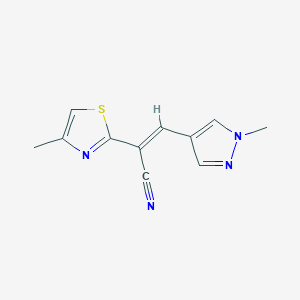
(E)-3-(1-methylpyrazol-4-yl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(1-methylpyrazol-4-yl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile is a chemical compound that has attracted the attention of many researchers due to its potential applications in various fields. This compound is also known as a pyrazolylthiazolyl propenenitrile and has been synthesized by various methods.
Mécanisme D'action
The mechanism of action of (E)-3-(1-methylpyrazol-4-yl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile is not fully understood. However, it has been suggested that the compound may act by inhibiting the growth of microorganisms or cancer cells by interfering with their metabolic processes.
Biochemical and Physiological Effects:
Studies have shown that (E)-3-(1-methylpyrazol-4-yl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile has a range of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to exhibit cytotoxic effects against several cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (E)-3-(1-methylpyrazol-4-yl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile in lab experiments include its potential as a fluorescent probe for detecting metal ions and its antimicrobial and anticancer activities. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on (E)-3-(1-methylpyrazol-4-yl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile. These include further studies on its mechanism of action, its potential as a fluorescent probe for detecting metal ions, and its use in developing new antimicrobial and anticancer agents. Additionally, studies on the toxicity and safety of this compound are also needed to fully understand its potential applications in various fields.
Méthodes De Synthèse
The synthesis of (E)-3-(1-methylpyrazol-4-yl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile has been reported by several researchers. One of the methods involves the reaction of 4-methyl-2-aminothiazole with 1-methyl-4-nitropyrazole in the presence of a base. The resulting intermediate is then treated with propargyl bromide to yield the final product.
Applications De Recherche Scientifique
The (E)-3-(1-methylpyrazol-4-yl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile has been found to have potential applications in various scientific fields. It has been reported to exhibit antimicrobial, antifungal, and anticancer activities. The compound has also been studied for its potential use as a fluorescent probe for detecting metal ions.
Propriétés
IUPAC Name |
(E)-3-(1-methylpyrazol-4-yl)-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S/c1-8-7-16-11(14-8)10(4-12)3-9-5-13-15(2)6-9/h3,5-7H,1-2H3/b10-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTARFAOATLZUAR-XCVCLJGOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(=CC2=CN(N=C2)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)/C(=C/C2=CN(N=C2)C)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(3-hydroxypiperidin-1-yl)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one](/img/structure/B7455333.png)
![3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7455337.png)
![4-[2-[methyl-[(2-methylphenyl)methyl]amino]acetyl]spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one](/img/structure/B7455346.png)


![3-[(2-Ethylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455386.png)
![N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide](/img/structure/B7455400.png)
![1-benzyl-N-[1-(4-imidazol-1-ylphenyl)ethyl]-6-oxopyridazine-3-carboxamide](/img/structure/B7455407.png)
![3-[(3-Methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455413.png)
![N-[3-(azepan-1-yl)-3-oxopropyl]furan-2-carboxamide](/img/structure/B7455425.png)